molecular formula C16H15ClO B1605534 4-(4-chlorophenyl)-3-phenyl-2-Butanone CAS No. 4863-70-1

4-(4-chlorophenyl)-3-phenyl-2-Butanone

Cat. No.: B1605534
CAS No.: 4863-70-1
M. Wt: 258.74 g/mol
InChI Key: BRPUMIYBQYEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-3-phenyl-2-Butanone is a synthetic organic compound featuring a ketone group at the second carbon of a butanone backbone, with a 4-chlorophenyl substituent at the fourth carbon and a phenyl group at the third carbon. Its molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.73 g/mol.

Properties

CAS No.

4863-70-1

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-phenylbutan-2-one

InChI

InChI=1S/C16H15ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-10,16H,11H2,1H3

InChI Key

BRPUMIYBQYEVHM-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Other CAS No.

4863-70-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-chlorophenyl)-3-phenyl-2-Butanone with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Reference
This compound C₁₆H₁₃ClO 256.73 Chlorophenyl, phenyl, ketone Inferred: Potential antimicrobial -
4-(p-Hydroxyphenyl)-2-butanone (Raspberry ketone) C₁₀H₁₂O₂ 164.20 Hydroxyphenyl, ketone Fragrance, antioxidant properties
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate C₁₁H₁₁ClO₃ 226.66 Chlorophenyl, ester, hydroxyl HDAC inhibition, antiproliferative
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol C₁₅H₁₂ClN₅S 337.80 Chlorophenyl, triazole, thiol Molecular docking similarity to drugs
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) C₁₉H₁₅Cl₂N₂O 374.25 Chlorophenyl, pyridinone, amine Antifungal (vs. C. albicans)

Impact of Substituents on Bioactivity

  • Chlorophenyl vs. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in HDAC inhibitors .
  • Ketone vs. Ester/Thiol: The ketone group in this compound offers different reactivity compared to esters (e.g., 3-(4-chlorophenyl)propanoate ) or thiols (e.g., triazole derivatives ). Esters and thiols often exhibit stronger intermolecular interactions, influencing drug-receptor binding.
  • Heterocyclic Additions: Pyridinone (PYR ) and triazole derivatives demonstrate that nitrogen-containing heterocycles enhance antifungal and antimicrobial activities. The absence of such rings in the target compound may limit its spectrum of activity unless further functionalized.

Key Research Findings and Data

Physicochemical Properties

  • Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry ) could predict the stability of the target compound compared to analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.